molecular formula C8H4ClF2NO B12841839 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole

Cat. No.: B12841839
M. Wt: 203.57 g/mol
InChI Key: HZCCRKFDWSPHRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to introduce the fluorine atoms and form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-(chloromethyl)-5,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2

InChI Key

HZCCRKFDWSPHRD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC(=N2)CCl

Origin of Product

United States

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